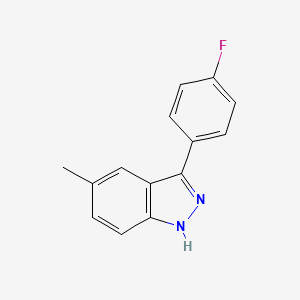

![molecular formula C7H7N3 B3264684 6-Methylimidazo[1,2-A]pyrimidine CAS No. 39567-71-0](/img/structure/B3264684.png)

6-Methylimidazo[1,2-A]pyrimidine

Vue d'ensemble

Description

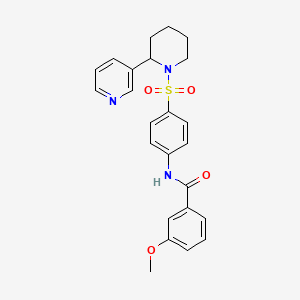

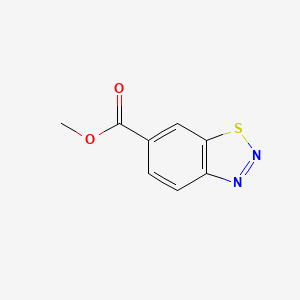

6-Methylimidazo[1,2-A]pyrimidine is a heterocyclic compound with the following chemical structure: . It belongs to the class of imidazo[1,2-a]pyrimidines, which have garnered significant attention in synthetic chemistry due to their diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized using various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formations. These synthetic approaches have led to the development of this privileged scaffold for further use in drug discovery and new chemosynthetic strategies .

Molecular Structure Analysis

The molecular formula of 6-Methylimidazo[1,2-A]pyrimidine is C8H7N3O2 . It consists of a fused bicyclic 5,6 heterocycle, which contributes to its structural diversity and functional properties .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Researchers have explored various scaffold hopping strategies and structure–activity relationships to optimize anti-TB compounds within this class .

Applications De Recherche Scientifique

IR Spectroscopy and Structural Analysis

6-Methylimidazo[1,2-a]pyrimidine and its derivatives have been a subject of study in the field of IR spectroscopy. Research by Orlov et al. (1976, 1977) focused on the structure of 6-R-7-methylimidazo[1,2-a]pyrimidine-2,5-diones and their derivatives, examining them through IR spectroscopy. These studies established that these compounds exist as a mixture of tautomers in the solid phase. The νC=O band of the imidazole fragment was found to correlate with the σ parameters of the substituents in the arylidene grouping, providing insights into the geometry of these compounds (Orlov, Mandrichenko, & Lavrushin, 1976) (Orlov, Mandrichenko, & Lavrushin, 1977).

Synthesis and Anti-inflammatory Activity

In the research of Laneri et al. (1998), a group of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic esters, acids, and amides were synthesized. The structures of these new compounds were supported by NMR spectra. They exhibited significant anti-inflammatory action in vivo in the carrageenan rat paw edema model. This study suggests potential therapeutic applications for these compounds in inflammation-related disorders (Laneri, Sacchia, Gallitelli, Arena, Luraschi, Abignente, Filippelli, & Rossi, 1998).

Chemical Synthesis and Characterization

Ajani et al. (2019) conducted a study focusing on the cost-effective synthesis of pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives, including 6-methyl-4-phenyl-5-(substituted-5-phenyl-4H-pyrazol-3-yl) derivatives. These compounds were synthesized using a multicomponent reaction and characterized using IR, UV, NMR, and analytical data. This study is significant for its contribution to the chemistry of pyrimidine derivatives and their potential applications in drug discovery (Ajani, Jolayemi, Owolabi, Aderohunmu, Akinsiku, & Owoeye, 2019).

Antimicrobial and Antifungal Properties

The synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives by Beyzaei et al. (2017) demonstrated their antimicrobial and antifungal properties. These compounds showed promising inhibitory effects against pathogenic bacteria like Streptococcus pyogenes and Pseudomonas aeruginosa. The study highlights the potential of these compounds as antibacterial agents (Beyzaei, Moghaddam-manesh, Aryan, Ghasemi, & Samzadeh-Kermani, 2017).

Safety And Hazards

- MSDS : Link to MSDS

Propriétés

IUPAC Name |

6-methylimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-4-9-7-8-2-3-10(7)5-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRYVAVKBAIDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CN=C2N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylimidazo[1,2-A]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

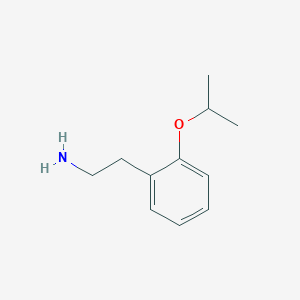

![4-propan-2-yloxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B3264605.png)

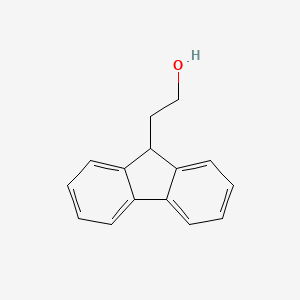

![2-(benzo[d]thiazol-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3264622.png)

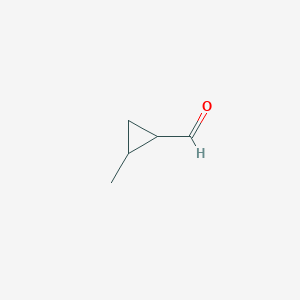

![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B3264633.png)

![[(2-Ethoxy-2-oxo-ethyl)amino]methylphosphonic acid](/img/structure/B3264707.png)

![Acetic acid, 2-[4-(2-chloroethyl)phenoxy]-, ethyl ester](/img/structure/B3264727.png)